Disodium cromproxate

Description

Disodium cromproxate is an antiallergic agent known for its ability to inhibit the production of superoxide anions by neutrophils . It is used in various medical applications, particularly in the treatment of allergic reactions.

Properties

CAS No. |

37092-38-9 |

|---|---|

Molecular Formula |

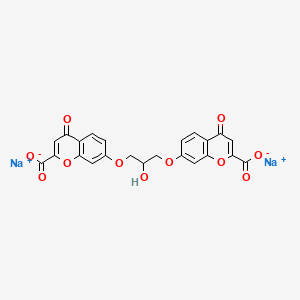

C23H14Na2O11 |

Molecular Weight |

512.3 g/mol |

IUPAC Name |

disodium;7-[3-(2-carboxylato-4-oxochromen-7-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.2Na/c24-11(9-31-12-1-3-14-16(25)7-20(22(27)28)33-18(14)5-12)10-32-13-2-4-15-17(26)8-21(23(29)30)34-19(15)6-13;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2 |

InChI Key |

HGYBWKSFVPDKOX-UHFFFAOYSA-L |

SMILES |

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=C1OCC(COC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-])O)OC(=CC2=O)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

37092-38-9 |

Related CAS |

16139-47-2 (Parent) |

Synonyms |

1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane 1,3-bis(2-carboxychromone-7-oxy)-2-hydroxypropane, disodium salt 78012 disodium cromproxate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium cromproxate is synthesized through a series of chemical reactions starting from 2,4-dihydroxyacetophenone. The key steps involve:

Friedel-Crafts Acetylation: Resorcinol undergoes acetylation to form 2,4-dihydroxyacetophenone.

Condensation with Diethyl Oxalate: This intermediate is then condensed with diethyl oxalate in a sodium ethoxide solution to form the desired product.

Treatment with Epichlorohydrine: The final step involves treating the product with epichlorohydrine in an aqueous ethanolic alkaline solution, followed by recrystallization from hot water.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Disodium cromproxate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

Disodium cromproxate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

Medicine: Employed in the treatment of allergic reactions and studied for its potential therapeutic effects in other conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

Disodium cromproxate exerts its effects by inhibiting the production of superoxide anions by neutrophils. This inhibition is more pronounced when induced by formyl-methionyl-leucyl-phenylalanine (FMLP) compared to phorbol myristate acetate (PMA) . The compound interacts with specific molecular targets and pathways involved in the inflammatory response, reducing the release of reactive oxygen species and other inflammatory mediators.

Comparison with Similar Compounds

Cromoglicic Acid: Another antiallergic agent with a similar mechanism of action.

Sodium Cromoglicate: Used in the treatment of asthma and allergic reactions.

Uniqueness: Disodium cromproxate is unique in its specific inhibition of superoxide anion production by neutrophils, making it particularly effective in certain allergic and inflammatory conditions .

Q & A

Q. How can researchers determine the optimal storage conditions for Disodium Cromproxate to ensure stability in experimental settings?

To assess stability, conduct accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor physicochemical properties (e.g., pH, solubility, crystallinity) over time using techniques like HPLC or spectroscopy. Compare results to stability guidelines for structurally similar compounds, such as disodium phosphate, which maintains integrity for 24 months under controlled storage . Include control batches and validate methods per ICH guidelines.

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological activity?

Begin with target-specific assays (e.g., enzyme inhibition kinetics for proteases or kinases) and cell-based viability assays (e.g., MTT or apoptosis markers). Use literature reviews to identify validated targets linked to the compound’s hypothesized mechanism. Cross-reference databases like Cambridge Structural Database (CSD) for structural analogs to infer potential activity profiles . Ensure assay conditions (e.g., buffer pH, incubation time) align with the compound’s stability data.

Q. How should researchers design a dose-response study to establish this compound’s efficacy thresholds?

Employ a logarithmic dose range (e.g., 0.1–100 µM) to capture sigmoidal curves. Use at least three biological replicates per dose and include positive/negative controls. Analyze data with nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate results with orthogonal assays (e.g., Western blot for protein targets) to confirm specificity .

Advanced Research Questions

Q. What experimental design strategies optimize formulation parameters for this compound using response surface methodology (RSM)?

Apply a Central Composite Design (CCD) to evaluate interactions between variables (e.g., excipient concentration, pH). For example, a 2-factor, 3-level CCD requires 13 experiments to model parabolic relationships. Fit data to a second-order polynomial equation to identify optimal conditions. Validate predictions with confirmatory runs and assess robustness via Monte Carlo simulations .

Q. How can researchers resolve contradictions in clinical trial data involving this compound?

Perform meta-analyses to aggregate data across studies, stratifying by variables like patient demographics or dosage regimens. Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity. For example, in studies comparing efficacy to placebo, re-analyze endpoints (e.g., symptom scores) while adjusting for confounders like adherence rates .

Q. What computational approaches are suitable for elucidating this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) to predict target binding with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions using CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference cheminformatics databases (e.g., PubChem) to identify structural motifs linked to activity .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to this compound?

Develop a compartmental model using plasma concentration-time data and efficacy biomarkers. Estimate parameters (e.g., clearance, volume of distribution) via non-linear mixed-effects modeling (NONMEM). Incorporate covariates (e.g., renal function) to personalize dosing. Validate models with bootstrap resampling and visual predictive checks .

Methodological Guidance

Q. What criteria define a robust literature review for this compound research?

Systematically search databases (e.g., PubMed, BIOSIS Previews) using controlled vocabulary (e.g., MeSH terms). Critically appraise sources for bias (e.g., randomization in clinical trials) and relevance to your hypothesis. Synthesize findings into a conceptual framework that identifies gaps (e.g., understudied metabolites) and justifies your research question .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document synthetic protocols with granular detail (e.g., solvent purity, stirring rates). Use standardized nomenclature (e.g., IUPAC names) and share raw data (e.g., NMR spectra) via repositories like Zenodo. Collaborate with analytical labs to validate purity (>95% by HPLC) and structure (e.g., X-ray crystallography) .

Q. What statistical methods address batch variability in this compound manufacturing?

Apply multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs). Use ANOVA with post-hoc tests (e.g Tukey’s HSD) to compare inter-batch differences. For quality control, implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.